Glycogen Phosphorylase b Allosteric Activation: N6-p-Nitrobenzyl-AMP Exhibits the Highest Affinity Among Nine AMP Analogs Tested
In a systematic study of nine AMP analogs with bulky hydrophobic benzene ring substituents, N6-p-nitrobenzyl-AMP demonstrated the highest binding affinity (Ka = 7.7 × 10⁻⁷ M) for the AMP allosteric site of rabbit muscle glycogen phosphorylase b, binding more tightly than both AMP and other N6-benzyl-AMP derivatives [1]. All N6-benzyl-AMP derivatives activated phosphorylase b to the same maximal extent as AMP, but the enhanced affinity of the p-nitrobenzyl variant provides a wider operational concentration window for biochemical studies [1].
| Evidence Dimension | Binding affinity (Ka) at glycogen phosphorylase b AMP allosteric site |
|---|---|
| Target Compound Data | Ka = 7.7 × 10⁻⁷ M (N6-p-nitrobenzyl-AMP, CAS 63591-33-3) |
| Comparator Or Baseline | AMP (endogenous ligand): lower affinity (exact Ka not numerically reported in this study, but stated to bind less tightly than N6-benzyl-AMP derivatives); N6-benzyl-AMP and seven other N6-substituted analogs: all tested, none exceeded Ka of N6-p-nitrobenzyl-AMP |
| Quantified Difference | Highest affinity among all nine analogs tested; N6-p-nitrobenzyl-AMP binds 'more tightly than AMP' with Ka in the sub-micromolar range |
| Conditions | Rabbit muscle glycogen phosphorylase b; allosteric activation assay; nine AMP analogs with hydrophobic benzene ring substituents synthesized and tested in parallel |
Why This Matters
For researchers studying glycogen phosphorylase allosteric regulation, this compound provides the highest-affinity reversible probe available among N6-substituted AMP analogs, enabling experiments at lower concentrations where non-specific effects of AMP analogs are minimized.
- [1] Eguchi C, et al. Synthesis of AMP analogs and their use for studies on the allosteric site of rabbit muscle glycogen phosphorylase b. J Biochem. 1977;81(5):1401-1411. PMID: 893359. View Source
